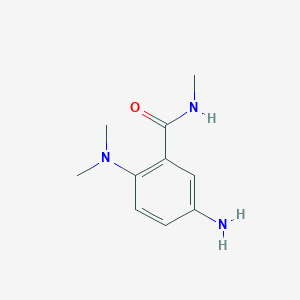

N1-(3-乙酰氨基苯基)-N2-(2-(二甲氨基)-2-(1-甲基-1,2,3,4-四氢喹啉-6-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

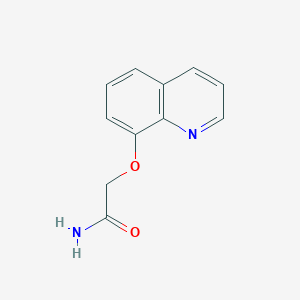

The compound N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like m-nitro acetophenone, which is then subjected to a series of reactions including reduction, acetylation, and ethylation to yield intermediates with high purity and yields suitable for scale-up production . Similarly, the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure was achieved using a one-pot three-component method, which suggests that the compound of interest could potentially be synthesized using a similar strategy .

Molecular Structure Analysis

The molecular structure of the compound likely includes a 2-oxoquinoline moiety, as seen in the α-aminophosphonate derivatives, which have shown promising biological activities . The presence of a dimethylamino group is also noted in related compounds, which may contribute to the compound's solubility and potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reduction, acetylation, and ethylation, which are common in the preparation of amide derivatives . The introduction of a gem-dimethyl group in related compounds has been shown to improve plasmatic stability, which could be a consideration in the design of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not discussed in the provided papers, related compounds exhibit properties that are conducive to biological activity, such as improved plasmatic stability and high purity . The antifungal and anticancer activities of similar compounds suggest that the compound of interest may also possess these properties, depending on its precise structure and substituents .

Relevant Case Studies

Case studies involving related compounds demonstrate their potential as antifungal and anticancer agents. For instance, certain acetamide derivatives have shown broad-spectrum antifungal activity against Candida and Aspergillus species, with in vivo efficacy demonstrated in a murine model . Similarly, α-aminophosphonate derivatives with a 2-oxoquinoline structure have exhibited antitumor activities against various cancer cell lines, with some compounds showing more potent inhibitory activities than the positive control, 5-fluorouracil .

科学研究应用

食欲素受体拮抗作用和睡眠调节

- 睡眠-觉醒调节:研究表明,靶向下丘脑外侧区的食欲素受体的化合物在维持清醒和睡眠方面发挥着重要作用。具体来说,食欲素-2 受体 (OX2R) 的拮抗剂可以通过使组胺能系统失活来启动和延长睡眠,对治疗睡眠障碍具有潜在意义 (Dugovic 等,2009)。

合成方法和化学合成

- 新型合成路线:研究描述了用于生产复杂化学结构(如 N-(3-氰基-7-乙氧基-4-氧代-1,4-二氢喹啉-6-基)乙酰胺)的新合成方法,这些方法对于药理活性化合物的开发至关重要。这些合成进展有助于药物化学和药物开发的更广泛领域 (马文鹏等,2014)。

抗真菌和抗疟疾活性

- 广谱抗真菌剂:某些衍生物已显示出对念珠菌和曲霉属物种有希望的抗真菌活性。这些发现突出了结构相似的化合物在开发新的抗真菌疗法中的潜力 (Bardiot 等,2015)。

- 抗疟疾活性:已经探索了化合物的化学合成和定量构效关系 (QSAR) 对疟原虫物种的疗效,这提示了开发新型抗疟疾药物的途径 (Werbel 等,1986)。

抗癌潜力

- 抗癌剂:对具有 2-氧代喹啉结构的化合物的研究表明,对各种癌细胞系具有中等到高水平的抗肿瘤活性。这些研究为开发新的抗癌剂开辟了途径 (方毅林等,2016)。

属性

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-16(30)26-19-8-5-9-20(14-19)27-24(32)23(31)25-15-22(28(2)3)18-10-11-21-17(13-18)7-6-12-29(21)4/h5,8-11,13-14,22H,6-7,12,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSZXQZEDYBJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

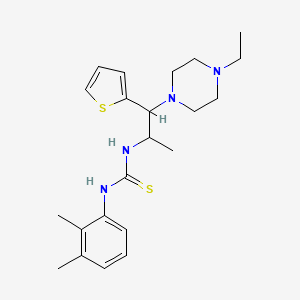

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)

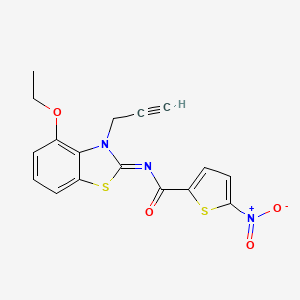

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)